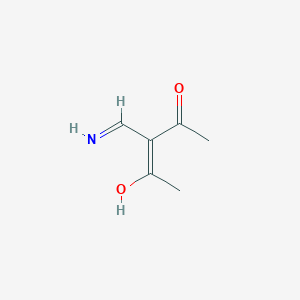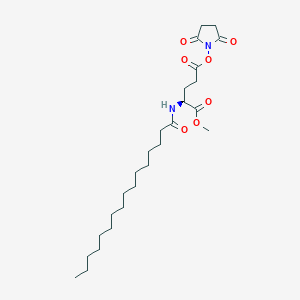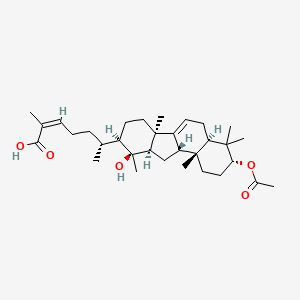
KadcoccineacidM
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KadcoccineacidM is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidM typically involves a multi-step process that includes the following key steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as nitration, sulfonation, and diazotization.
Coupling Reactions: These intermediates are then subjected to coupling reactions, often involving aromatic compounds, to form the core structure of this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Common reagents used in the industrial synthesis include strong acids, bases, and organic solvents.
化学反应分析
Types of Reactions
KadcoccineacidM undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in various applications.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and uses.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or nickel and are carried out under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of this compound.
科学研究应用
KadcoccineacidM has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of KadcoccineacidM involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.
相似化合物的比较
Similar Compounds
Ponceau 4R: A synthetic dye with similar applications in the food and textile industries.
Acid Red 18: Another synthetic dye used in various industrial applications.
Uniqueness
KadcoccineacidM stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific chemical interactions and stability under various conditions.
属性
分子式 |
C32H50O5 |
|---|---|
分子量 |
514.7 g/mol |
IUPAC 名称 |
(Z,6R)-6-[(3R,4aR,6bR,9R,10S,10aR,11aS,11bR)-3-acetyloxy-10-hydroxy-4,4,6b,10,11b-pentamethyl-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C32H50O5/c1-19(10-9-11-20(2)28(34)35)22-14-16-30(6)23-12-13-25-29(4,5)27(37-21(3)33)15-17-31(25,7)24(23)18-26(30)32(22,8)36/h11-12,19,22,24-27,36H,9-10,13-18H2,1-8H3,(H,34,35)/b20-11-/t19-,22-,24-,25+,26-,27-,30+,31-,32+/m1/s1 |
InChI 键 |
MREICCRZGUAXQS-IWBGROFCSA-N |
手性 SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H]([C@@]1(C)O)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C |
规范 SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1(C)O)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


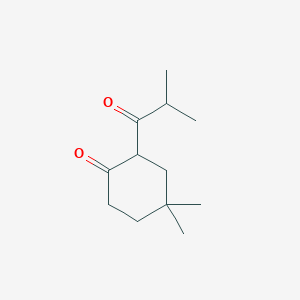
![N-(Tert-butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-amine](/img/structure/B13058822.png)
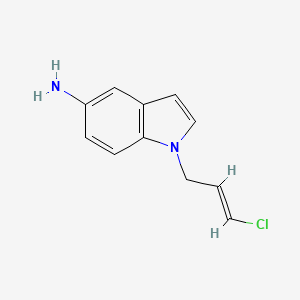
![tert-ButylN-[cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate](/img/structure/B13058841.png)
![8-Bromo-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13058844.png)
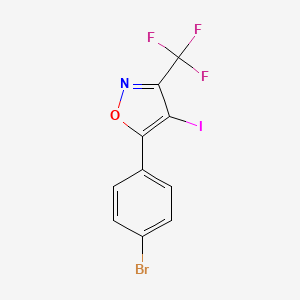
![8-[(E)-2-[1-(4-fluorophenyl)ethylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B13058849.png)
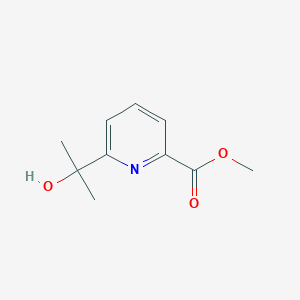
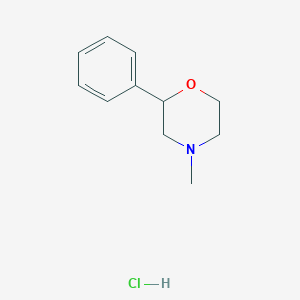
![4-[4-(4-fluorophenyl)phenyl]benzaldehyde](/img/structure/B13058873.png)
